Cas no 1927883-75-7 ((1H-Pyrazol-4-yl)methanethiol)

(1H-Pyrazol-4-yl)methanethiol 化学的及び物理的性質
名前と識別子
-
- 4-pyrazolylmethanethiol
- (1H-Pyrazol-4-yl)methanethiol
- 1927883-75-7
- SCHEMBL364376
- EN300-1288079
- 1H-Pyrazole-4-methanethiol
-
- インチ: 1S/C4H6N2S/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6)
- InChIKey: JZPMKRCZBWSODS-UHFFFAOYSA-N
- ほほえんだ: N1C=C(CS)C=N1
計算された属性
- せいみつぶんしりょう: 114.02516937g/mol
- どういたいしつりょう: 114.02516937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 57.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- ふってん: 298.1±15.0 °C(Predicted)
- 酸性度係数(pKa): 9.31±0.10(Predicted)
(1H-Pyrazol-4-yl)methanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288079-1.0g |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288079-50mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 50mg |
$792.0 | 2023-10-01 | ||
Enamine | EN300-1288079-5000mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 5000mg |
$2732.0 | 2023-10-01 | ||
Enamine | EN300-1288079-500mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 500mg |
$905.0 | 2023-10-01 | ||
Enamine | EN300-1288079-2500mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 2500mg |
$1848.0 | 2023-10-01 | ||
Enamine | EN300-1288079-250mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 250mg |
$867.0 | 2023-10-01 | ||
Enamine | EN300-1288079-100mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 100mg |
$829.0 | 2023-10-01 | ||
Enamine | EN300-1288079-10000mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 10000mg |
$4052.0 | 2023-10-01 | ||
Enamine | EN300-1288079-1000mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 1000mg |
$943.0 | 2023-10-01 |
(1H-Pyrazol-4-yl)methanethiol 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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(1H-Pyrazol-4-yl)methanethiolに関する追加情報
Introduction to (1H-Pyrazol-4-yl)methanethiol (CAS No. 1927883-75-7)
(1H-Pyrazol-4-yl)methanethiol, a compound with the chemical identifier CAS No. 1927883-75-7, represents a significant area of interest in the field of medicinal chemistry and bioorganic synthesis. This heterocyclic thiol derivative, characterized by its pyrazole core and thiol functional group, has garnered attention due to its potential applications in drug discovery and molecular recognition processes.
The pyrazole scaffold, a five-membered aromatic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its versatility and biological activity. The introduction of a thiol group at the 4-position of the pyrazole ring introduces unique reactivity and binding properties, making it a valuable building block for the development of novel therapeutic agents. The compound's molecular structure not only allows for diverse functionalization but also facilitates interactions with biological targets, including enzymes and receptors.
Recent advancements in the synthesis and application of (1H-pyrazol-4-yl)methanethiol have highlighted its role in the development of small-molecule inhibitors and probes. For instance, studies have demonstrated its utility in designing molecules that interact with specific protein targets, thereby modulating cellular processes. The thiol group's ability to participate in disulfide bond formation has been particularly exploited in the creation of redox-sensitive probes for studying cellular redox homeostasis.
Moreover, the compound has shown promise in the field of materials science, where its ability to form coordination complexes with metal ions has been utilized to develop novel catalysts and functional materials. The pyrazole ring's chelating properties enhance the compound's affinity for transition metals, enabling applications in catalytic transformations and material design.
In the realm of drug discovery, (1H-pyrazol-4-yl)methanethiol has been incorporated into libraries of compounds for high-throughput screening (HTS) to identify potential lead candidates. Its structural features make it an attractive candidate for further derivatization, allowing chemists to fine-tune its properties for specific biological activities. The compound's solubility and stability under various conditions have also been optimized, facilitating its use in both laboratory-scale synthesis and industrial applications.
One notable application of (1H-pyrazol-4-yl)methanethiol is in the development of antimicrobial agents. The thiol group's reactivity with microbial enzymes has been leveraged to design molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have shown promising results in combating drug-resistant strains of bacteria, highlighting the compound's potential as a novel therapeutic agent.
The compound's role in bioconjugation chemistry has also been explored, where it serves as a linker for attaching biomolecules such as peptides and antibodies to larger molecules or surfaces. This approach has broad implications in diagnostic imaging, targeted drug delivery systems, and biosensors. The ability to precisely control the attachment points on the pyrazole ring allows for the creation of highly specific bioconjugates with tailored functionalities.
Future research directions for (1H-pyrazol-4-yl)methanethiol include exploring its potential as an intermediate in polymer chemistry. The compound's reactivity with other functional groups enables the synthesis of polymers with unique properties, such as biodegradability or stimuli-responsive behavior. These materials could find applications in biomedical devices, environmental remediation technologies, and sustainable manufacturing processes.
Additionally, computational studies have been employed to predict the binding affinities and mechanisms of action of (1H-pyrazol-4-yl)methanethiol derivatives. These studies provide valuable insights into how structural modifications can enhance biological activity and selectivity. By integrating experimental data with computational modeling, researchers can accelerate the discovery process and optimize lead compounds more efficiently.
In conclusion, (1H-pyrazol-4-yl)methanethiol represents a versatile and multifunctional compound with significant potential across various scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists, materials scientists, and bioorganic chemists alike. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow.
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